molecular formula C18H17N3O5S2 B2986157 methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886958-13-0

methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2986157
CAS No.: 886958-13-0
M. Wt: 419.47
InChI Key: GLWCIXGUWROOSY-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative characterized by a fused bicyclic core (thieno[2,3-c]pyridine) with functional groups at positions 2, 3, and 6. The 2-position is substituted with a 2-(methylsulfonyl)benzamido group, while the 3-position bears a cyano group, and the 6-position contains a methyl ester. This compound is structurally analogous to antitubulin and microtubule-targeting agents, as seen in related compounds (e.g., ).

Properties

IUPAC Name

methyl 3-cyano-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-26-18(23)21-8-7-11-13(9-19)17(27-14(11)10-21)20-16(22)12-5-3-4-6-15(12)28(2,24)25/h3-6H,7-8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWCIXGUWROOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with significant potential in pharmacological applications. Its unique structural features contribute to various biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C18H17N3O5S
  • Molecular Weight : 419.5 g/mol
  • CAS Number : 886958-13-0

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the cyano group may provide additional reactivity towards biological targets.

Antitumor Activity

Research has indicated that compounds with similar structural frameworks exhibit antitumor properties. For instance, a study on related thieno[2,3-c]pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM in different assay formats (2D vs. 3D cell cultures) . While specific data on this compound is limited, its structural similarities suggest potential efficacy in inhibiting tumor cell proliferation.

Antimicrobial Activity

Compounds containing the thieno[2,3-c]pyridine scaffold have also been evaluated for antimicrobial properties. The presence of the methylsulfonyl group is hypothesized to enhance interaction with microbial targets, potentially leading to effective antibacterial or antifungal agents .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Interaction with DNA : Some derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence cellular signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of related compounds:

Compound NameBiological ActivityIC50 (μM)Cell Line
Compound AAntitumor6.26HCC827
Compound BAntitumor16.00NCI-H358
Compound CAntimicrobialNot specifiedVarious

These findings highlight the potential of thieno[2,3-c]pyridine derivatives as therapeutic agents.

Discussion

The structure of this compound suggests that it could possess significant biological activity similar to other derivatives in its class. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the evidence, focusing on structural variations, physicochemical properties, and biological activities:

Compound Name Substituents Key Data Biological Activity Reference
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (3a) 2-(3,4,5-Trimethoxyphenyl)amino; 3-cyano; 6-methyl ester Yield: 58%; m.p. 180–181°C; [M+1]+ = 404.3; Antitubulin activity (IC50 < 1 µM) Potent antitubulin agent, inhibits cancer cell proliferation
(E)-Ethyl 3-cyano-2-(3-(pyridin-3-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (4SC-207) 2-(Pyridin-3-ylacrylamido); 3-cyano; 6-ethyl ester Exact mass: 382.11; Tubulin polymerization inhibitor (IC50 = 3.2 µM) Overcomes taxane resistance; targets microtubule dynamics
tert-Butyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (8c) 2-Amino; 3-cyano; 6-tert-butyl ester Yield: 63%; Synthesized via Gewald reaction with malononitrile and sulfur Not explicitly reported; likely scaffold for receptor modulators
Methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Analog) 2-(3-(Ethylsulfonyl)benzamido); 3-cyano; 6-methyl ester Limited data (title only); sulfonyl group position (meta vs. para) may affect binding affinity Hypothesized to influence kinase or tubulin binding
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 2-Amino; 6-Boc-protected; 3-ethyl ester; 4,7-dihydro core Safety Laboratory chemical (no explicit hazards); used in research Scaffold for A1 adenosine receptor modulators

Structural and Functional Analysis

Substituent Effects on Activity

  • 2-Position Modifications: The 2-(methylsulfonyl)benzamido group in the target compound introduces a sulfonyl moiety, which may enhance hydrogen bonding or electrostatic interactions with target proteins. In contrast, the 3,4,5-trimethoxyphenylamino group in 3a () contributes to antitubulin activity via hydrophobic and π-π stacking interactions . Replacing the benzamido group with a pyridinyl acrylamido group (as in 4SC-207) shifts the mechanism toward microtubule stabilization, demonstrating substituent-dependent target specificity .

Ester Group Variations

Core Saturation and Conformation

  • The 4,5-dihydro core (target compound) vs. 4,7-dihydro ( ) alters ring puckering, affecting binding pocket compatibility in biological targets .

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